1,1-Dimethoxy-N,N-dimethyl-1-butanamine
Overview
Description
1,1-Dimethoxy-N,N-dimethyl-1-butanamine is an organic compound with the molecular formula C8H19NO2. It is a tertiary amine with two methoxy groups attached to the same carbon atom. This compound is known for its use in various chemical reactions and industrial applications, particularly in the synthesis of pharmaceuticals and crop protection agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-N,N-dimethyl-1-butanamine can be synthesized through several methods. One common method involves the reaction of N,N-dimethyl-1-butanamine with formaldehyde and methanol under acidic conditions. The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-N,N-dimethyl-1-butanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amines and ethers
Scientific Research Applications
1,1-Dimethoxy-N,N-dimethyl-1-butanamine has several scientific research applications:
Chemistry: It is used as a methylation agent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of crop protection agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-N,N-dimethyl-1-butanamine involves its ability to act as a methylation agent. The compound can transfer its methyl groups to various substrates, thereby modifying their chemical properties. This methylation process is facilitated by the presence of the methoxy groups, which make the compound highly reactive .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethoxy-N,N-dimethyl methanamine
- 4,4-Diethoxy-N,N-dimethyl-1-butanamine
- N,N-Dimethyl-1-butanamine
Uniqueness
1,1-Dimethoxy-N,N-dimethyl-1-butanamine is unique due to its specific structure, which includes two methoxy groups attached to the same carbon atom. This structural feature imparts distinct reactivity and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
1,1-dimethoxy-N,N-dimethylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-6-7-8(10-4,11-5)9(2)3/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQBYAXYLQWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(N(C)C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517397 | |
Record name | 1,1-Dimethoxy-N,N-dimethylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64277-22-1 | |
Record name | 1,1-Dimethoxy-N,N-dimethylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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